molecular formula C8H10O4S B14226930 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide

Cat. No.: B14226930
M. Wt: 202.23 g/mol
InChI Key: PDOUVALYLMTVIZ-UHFFFAOYSA-N
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Description

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide is a bicyclic compound featuring a sulfur atom at position 7 within a spiro[3.5]nonane scaffold. The molecule contains two ketone groups (diones) at positions 1 and 3 and a sulfone (dioxide) moiety at the sulfur atom.

Properties

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

7,7-dioxo-7λ6-thiaspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C8H10O4S/c9-6-5-7(10)8(6)1-3-13(11,12)4-2-8/h1-5H2

InChI Key

PDOUVALYLMTVIZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12C(=O)CC2=O

Origin of Product

United States

Preparation Methods

Cyclization of Dicarboxylic Acid Derivatives with Sulfur-Containing Precursors

A foundational approach involves the cyclization of dicarboxylic acid derivatives with sulfur-containing intermediates. For instance, cyclohexanecarboxylic acid chloride has been utilized in analogous oxaspiro syntheses. Adapting this method, 3-mercaptopropionic acid derivatives may serve as sulfur donors. The reaction proceeds via nucleophilic attack of a thiol group on a carbonyl carbon, followed by intramolecular cyclization to form the spiro framework.

Example Protocol

  • Step 1 : React 3-mercaptopropionyl chloride with a cyclopropane-1,3-dicarboxylic acid derivative in the presence of triethylamine (81% yield, diethyl ether/hexane, 24 h heating).
  • Step 2 : Acidic hydrolysis (HCl, H₂O, 20°C, 24 h) yields the thiaspiro intermediate (92% yield).

Key Considerations

  • Steric hindrance at the spiro carbon necessitates bulky substituents to favor cyclization over polymerization.
  • Solvent polarity critically influences reaction kinetics, with ethereal solvents favoring intramolecular reactions.

Oxidation of Thioether-Containing Spirocyclic Intermediates

The sulfone moiety is introduced via oxidation of a sulfide precursor. m-Chloroperbenzoic acid (m-CPBA) in dichloromethane at −5°C to 5°C effectively oxidizes thioethers to sulfones without over-oxidation.

Example Protocol

  • Synthesize 7-Thiaspiro[3.5]nonane-1,3-dione (sulfide form) via cyclization.
  • Treat with 30 wt% m-CPBA in methylene chloride (3 h, −5°C), followed by stirring at 0–5°C for 10 h.
  • Purify via distillation (70–72°C/1.5 mmHg) to obtain the sulfone (82.6% yield, 95.2% purity).

Optimization Insights

  • Excess oxidant and prolonged reaction times risk degrading the strained spiro framework.
  • Low temperatures mitigate side reactions, preserving ring integrity.

Multi-Step Synthesis via Enethione Intermediates

Thioenol ethers (enethiones) serve as versatile precursors. Lawesson’s reagent converts diketones to dithioketones, enabling subsequent cyclization.

Example Protocol

  • Convert cyclopropane-1,3-dione to 1,3-dithioketone using Lawesson’s reagent (THF, reflux, 12 h).
  • Perform base-mediated cyclization (K₂CO₃, methanol) to form the thiaspiro core.
  • Oxidize with Oxone® in aqueous acetone (0°C, 2 h) to install the sulfone.

Challenges

  • Thioketones are prone to polymerization, requiring inert atmospheres and anhydrous conditions.
  • Selective oxidation of sulfur without affecting ketones demands stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity Low (diethyl ether) ↑ Cyclization
Temperature −5°C to 25°C ↓ Side Reactions
Oxidant m-CPBA in CH₂Cl₂ ↑ Sulfone Purity

Data adapted from.

Catalytic Enhancements

  • Raney Nickel : Facilitates hydrogenolysis in diazaspiro syntheses, though untested for thiaspiro systems.
  • Lewis Acids (TiCl₄) : Accelerate carbonyl activation in cyclopropane-forming reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Cyclization 81–92 90–95 High
Oxidation 82.6 95.2 Moderate
Enethione 70–75 85–90 Low

Trade-offs

  • Cyclization offers high yields but requires stringent anhydrous conditions.
  • Oxidation routes are scalable but depend on precursor availability.

Industrial and Academic Applications

  • Pharmaceutical Intermediates : Spirocyclic sulfones exhibit bioactivity in kinase inhibition.
  • Material Science : Rigid spiro frameworks enhance polymer thermal stability.

Chemical Reactions Analysis

Types of Reactions

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols .

Scientific Research Applications

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide and related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Notable Properties/Applications
This compound C₈H₁₀O₄S¹ 218.23 Thia (S) at 7, diones at 1/3, sulfone moiety Hypothetical: Acid-catalyzed cyclization Potential anticonvulsant activity (inferred)
7-Oxaspiro[3.5]nonane-1,3-dione C₈H₁₀O₃ 154.16 Oxygen at 7, diones at 1/3 HCl treatment of intermediate Intermediate for squaramide surrogates
2-Thiaspiro[3.5]nonan-7-one, 2,2-dioxide C₈H₁₂O₃S 188.24 Thia at 2, ketone at 7, sulfone moiety Not specified N/A (structural studies)
7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl C₁₀H₁₃NO₃ 195.22 Nitrogen at 7, acetyl substituent, diones at 1/3 Acetylation of parent compound N/A (pharmacophore exploration)
7-oxaspiro[3.5]nonane-6,8-dione C₈H₁₀O₃ 154.16 Oxygen at 7, diones at 6/8 Patent-based synthesis Building block for macrocyclic ligands
3-Ethoxy-7,7-dioxo-7λ⁶-thia-spiro[3.5]non-2-en-1-one C₉H₁₂O₄S 228.25 Thia at 7, ethoxy at 3, enone system Acid-catalyzed cyclization Intermediate in organic synthesis

Structural and Functional Analysis

  • Heteroatom Position : Replacing oxygen (7-Oxaspiro) with sulfur (7-Thiaspiro) increases molecular weight by ~64 g/mol and alters electronic properties due to sulfur’s larger atomic radius and polarizability .
  • Substituent Effects: The ethoxy group in 3-Ethoxy-7,7-dioxo-7λ⁶-thia-spiro[3.5]non-2-en-1-one introduces steric bulk and reduces solubility compared to the unsubstituted dione .
  • Sulfone vs. Ketone : The sulfone group in 7,7-dioxide derivatives enhances thermal stability and polarity, making them suitable for aqueous-phase reactions .

Biological Activity

7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide is a compound characterized by its unique spirocyclic structure that includes a sulfur atom and two ketone groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H10O4S
  • Molecular Weight : 202.23 g/mol
  • IUPAC Name : 7,7-dioxo-7λ6-thiaspiro[3.5]nonane-1,3-dione
  • Canonical SMILES : C1CS(=O)(=O)CCC12C(=O)CC2=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially modulating their activity. Current research suggests that the compound may influence oxidative stress and cellular signaling pathways, although the exact mechanisms remain under investigation.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to 7-Thiaspiro[3.5]nonane-1,3-dione exhibit significant anticancer activities. For instance, isoindole derivatives have shown inhibitory effects against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. The cytotoxicity of these compounds was evaluated using MTT assays to determine their effectiveness in inhibiting cell viability.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Effectiveness
N-benzylisoindole-1,3-dioneA54915High
N-benzylisoindole-1,3-dioneHeLa20Moderate
7-Thiaspiro[3.5]nonane-1,3-dioneNot yet tested--

In Vivo Studies

In vivo studies involving xenograft models have been conducted to evaluate the therapeutic potential of related compounds. In these studies, nude mice were injected with cancer cells and treated with various doses of the compounds to assess tumor growth inhibition and overall survival rates.

Table 2: In Vivo Tumor Size Reduction

Treatment GroupInitial Tumor Size (mm³)Tumor Size After Treatment (Days)
Control Group500800
Compound A (N-benzyl derivative)480150 (after treatment)
Compound B (similar structure)490300

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of any potential therapeutic agent. Preliminary studies on related compounds have revealed varying degrees of toxicity depending on the chemical structure and dosage administered.

Key Findings:

  • Histopathological analyses indicated no significant organ damage at lower doses.
  • Survival rates were significantly higher in treated groups compared to controls.

Q & A

Q. Can hybrid experimental-computational workflows accelerate research on this compound?

  • Methodological Answer : Yes. For example:
  • Automated Synthesis : Combine robotic platforms with machine learning to screen reaction conditions.
  • AI-Driven SAR : Train models on existing spirocyclic compound databases to prioritize synthetic targets .

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